molecular formula C12H30BN3O3 B13772688 Tris[2-(dimethylamino)ethyl] borate CAS No. 97-21-2

Tris[2-(dimethylamino)ethyl] borate

Cat. No.: B13772688
CAS No.: 97-21-2
M. Wt: 275.20 g/mol
InChI Key: SZXZKETUHUBCOP-UHFFFAOYSA-N
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Description

Tris[2-(dimethylamino)ethyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. It is a borate ester with the molecular formula C12H30BN3O3. This compound is particularly interesting due to its ability to form stable complexes and its reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(dimethylamino)ethyl] borate typically involves the reaction of boric acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired borate ester. The general reaction can be represented as: [ \text{B(OH)_3 + 3 (CH_3)_2NCH_2CH_2OH} \rightarrow \text{B(OCH_2CH_2N(CH_3)_2)_3 + 3 H_2O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tris[2-(dimethylamino)ethyl] borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters with different oxidation states.

    Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of borate esters with different functional groups, while reduction can yield boron hydrides.

Scientific Research Applications

Tris[2-(dimethylamino)ethyl] borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and as a catalyst in various reactions.

    Biology: The compound is used in the study of boron-based drugs and their interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of polymers, as a flame retardant, and in the manufacture of advanced materials.

Mechanism of Action

The mechanism by which Tris[2-(dimethylamino)ethyl] borate exerts its effects involves the interaction of the borate ester with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, the borate ester can interact with enzymes and other proteins, potentially altering their activity and function.

Comparison with Similar Compounds

    Tris[2-(dimethylamino)ethyl]amine: A related compound with similar structural features but different reactivity.

    Tris[2-(methylamino)ethyl]amine: Another similar compound with variations in the amino groups.

Comparison: Tris[2-(dimethylamino)ethyl] borate is unique due to its borate ester structure, which imparts different chemical properties compared to its amine counterparts. The presence of the boron atom allows for unique reactivity and applications, particularly in catalysis and materials science.

Properties

CAS No.

97-21-2

Molecular Formula

C12H30BN3O3

Molecular Weight

275.20 g/mol

IUPAC Name

tris[2-(dimethylamino)ethyl] borate

InChI

InChI=1S/C12H30BN3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h7-12H2,1-6H3

InChI Key

SZXZKETUHUBCOP-UHFFFAOYSA-N

Canonical SMILES

B(OCCN(C)C)(OCCN(C)C)OCCN(C)C

Origin of Product

United States

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